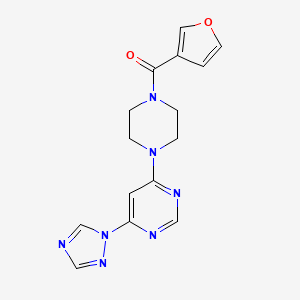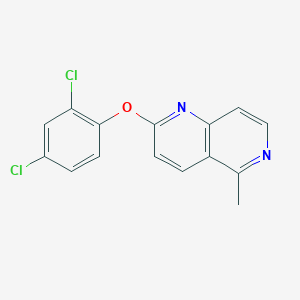
2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is an organic compound widely used as a systemic herbicide . It kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
While specific synthesis methods for “2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine” are not available, similar compounds like 2,4-D are synthesized through various methods. For instance, one method involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .科学的研究の応用
Synthesis and Structural Analysis
Research has highlighted innovative synthesis methods and detailed structural characterization of naphthyridine derivatives, which are closely related to 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine. For example, a study presented an efficient synthesis and Density Functional Theory (DFT) calculations of a novel naphthyridine derivative, demonstrating its electronic structure and potential for nonlinear optical (NLO) applications (Halim & Ibrahim, 2017). Another study explored the synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, highlighting their selective inhibition properties for specific proteins, which underscores the relevance of structural modifications in enhancing biological activity (Thompson et al., 2000).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of naphthyridine derivatives have also been a subject of interest. A study on the electrochemical and spectroscopic characterization of Schiff bases, which are structurally related to naphthyridines, has shed light on their redox behavior and potential applications in organic light-emitting diodes (OLEDs) (Nimal, 2020). Another research effort focused on the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, demonstrating their utility in OLEDs and highlighting the influence of structural modifications on their electronic properties (García-López et al., 2014).
作用機序
Target of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to target broadleaf weeds by causing uncontrolled growth .
Mode of Action
It’s known that similar compounds like 2,4-dichlorophenoxyacetic acid alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .
Biochemical Pathways
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to be degraded by bacteria and fungi, especially white-rot basidiomycetes .
Pharmacokinetics
A study on a similar compound, 2,4-dichlorophenoxyacetic acid, in rats showed that after oral administration, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively .
Result of Action
Similar compounds like 2,4-dichlorophenoxyacetic acid are known to cause uncontrolled growth in broadleaf weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Dichlorophenoxy)-5-methyl-1,6-naphthyridine. For instance, similar compounds like 2,4-Dichlorophenoxyacetic acid are known to be highly water-soluble and can be found in nature even after a long period of disuse . Additionally, they can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff and microbial degradation, and photodecomposition process .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-5-methyl-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-11-3-5-15(19-13(11)6-7-18-9)20-14-4-2-10(16)8-12(14)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSZWPKWUHSPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2722209.png)
![N-(4-chlorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2722210.png)
![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722212.png)
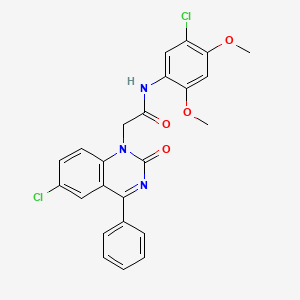
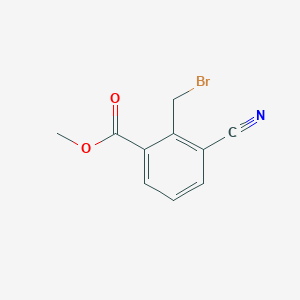
![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)
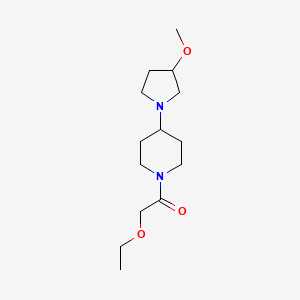
![3-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2722221.png)


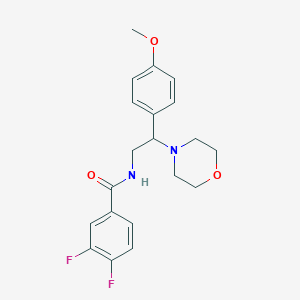

![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)
